4-(5-Bromopyridin-2-yl)benzoic acid
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Overview
Description
4-(5-Bromopyridin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₈BrNO₂ and a molecular weight of 278.10 g/mol . This compound features a benzoic acid moiety substituted with a 5-bromopyridin-2-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-yl)benzoic acid typically involves the following steps:
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Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
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Coupling Reaction: : The brominated pyridine is then coupled with benzoic acid or its derivatives using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., potassium carbonate, K₂CO₃), and a boronic acid derivative of benzoic acid.
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Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale bromination and coupling reactions are optimized for high throughput and minimal waste generation. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form carboxylate salts or reduced to form alcohols or aldehydes.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, NaH), solvents (e.g., dimethylformamide, DMF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, KMnO₄), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride, LiAlH₄), solvents (e.g., ether, tetrahydrofuran, THF).
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
4-(5-Bromopyridin-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-2-yl)benzoic acid depends on its specific application. In drug discovery, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzoic acid moiety can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)benzoic acid: Similar structure but with a bromine atom on the phenyl ring instead of the pyridine ring.
4-(5-Chloropyridin-2-yl)benzoic acid: Chlorine atom instead of bromine on the pyridine ring.
4-(5-Methylpyridin-2-yl)benzoic acid: Methyl group instead of bromine on the pyridine ring.
Uniqueness
4-(5-Bromopyridin-2-yl)benzoic acid is unique due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-5-6-11(14-7-10)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSFOBKADPFBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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